
6-iodo-2-methyl-3-(2-nitrophenyl)quinazolin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-iodo-2-methyl-3-(2-nitrophenyl)quinazolin-4(3H)-one is a synthetic organic compound belonging to the quinazolinone family Quinazolinones are known for their diverse biological activities and are used in various pharmaceutical applications
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-iodo-2-methyl-3-(2-nitrophenyl)quinazolin-4(3H)-one typically involves multi-step organic reactions. A common approach might include:
Nitration: Introduction of the nitro group to the phenyl ring.
Iodination: Introduction of the iodine atom to the quinazolinone core.
Methylation: Addition of the methyl group to the quinazolinone core.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group.
Reduction: The nitro group can be reduced to an amine group.
Substitution: Halogen substitution reactions can occur, particularly involving the iodine atom.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution Reagents: Halogenating agents like N-iodosuccinimide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of various halogenated derivatives.
科学研究应用
6-iodo-2-methyl-3-(2-nitrophenyl)quinazolin-4(3H)-one may have applications in:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible development as a pharmaceutical agent due to its unique structure.
Industry: Use in the production of specialized chemicals or materials.
作用机制
The mechanism of action for this compound would depend on its specific interactions with biological targets. Generally, quinazolinones can interact with enzymes, receptors, or DNA, leading to various biological effects. The presence of the nitro and iodine groups may influence its binding affinity and specificity.
相似化合物的比较
Similar Compounds
2-methyl-3-phenylquinazolin-4(3H)-one: Lacks the iodine and nitro groups.
6-chloro-2-methyl-3-(2-nitrophenyl)quinazolin-4(3H)-one: Chlorine instead of iodine.
6-iodo-2-methyl-3-phenylquinazolin-4(3H)-one: Lacks the nitro group.
Uniqueness
The presence of both the iodine and nitro groups in 6-iodo-2-methyl-3-(2-nitrophenyl)quinazolin-4(3H)-one may confer unique chemical reactivity and biological activity compared to its analogs.
属性
CAS 编号 |
374598-97-7 |
|---|---|
分子式 |
C15H10IN3O3 |
分子量 |
407.16 g/mol |
IUPAC 名称 |
6-iodo-2-methyl-3-(2-nitrophenyl)quinazolin-4-one |
InChI |
InChI=1S/C15H10IN3O3/c1-9-17-12-7-6-10(16)8-11(12)15(20)18(9)13-4-2-3-5-14(13)19(21)22/h2-8H,1H3 |
InChI 键 |
JHAWINPRKISJHH-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=C(C=C(C=C2)I)C(=O)N1C3=CC=CC=C3[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-(Ethoxycarbonyl)-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B14155331.png)
![4-({(1E)-1-[4-hydroxy-1-(2-methylphenyl)-2,6-dioxo-1,6-dihydropyrimidin-5(2H)-ylidene]propyl}amino)benzoic acid](/img/structure/B14155338.png)
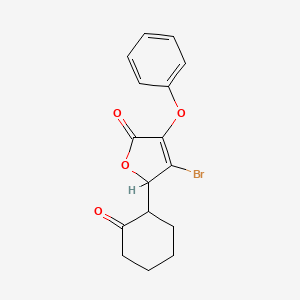

![4-Chloro-2-[(1,2,4-triazol-4-ylamino)methyl]phenol](/img/structure/B14155350.png)
![ethyl 2-[(3S)-6-[[4-(morpholine-4-carboximidoyl)benzoyl]amino]-3,4-dihydro-2H-chromen-3-yl]acetate;hydrochloride](/img/structure/B14155357.png)
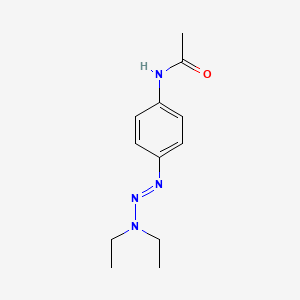
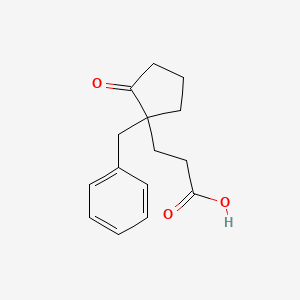

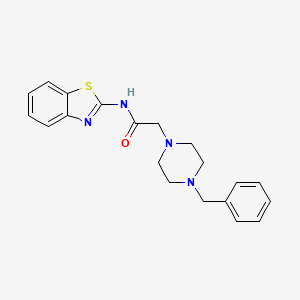
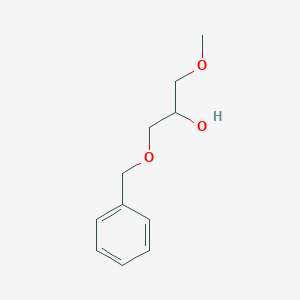
![5-Dec-9-enyl-2H-[1,2,4]triazole-3-thiol](/img/structure/B14155393.png)
![methyl (3-{(E)-[1-(2,3-dichlorophenyl)-4-hydroxy-2,6-dioxo-1,6-dihydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetate](/img/structure/B14155396.png)
![8-[(4-methoxybenzyl)oxy]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14155401.png)
